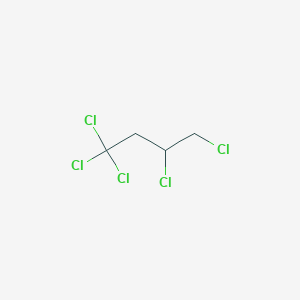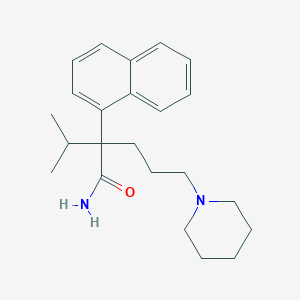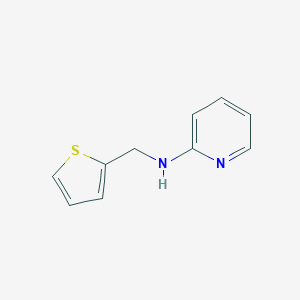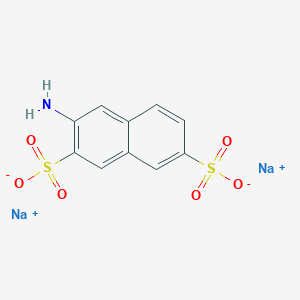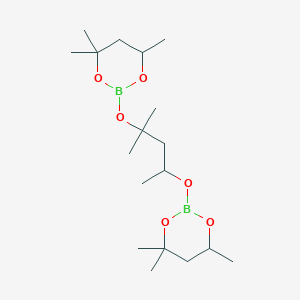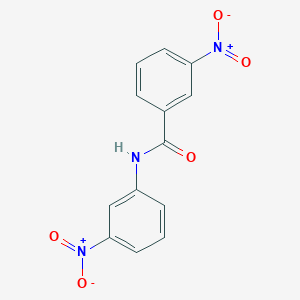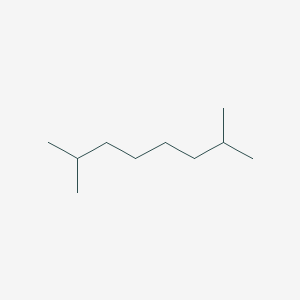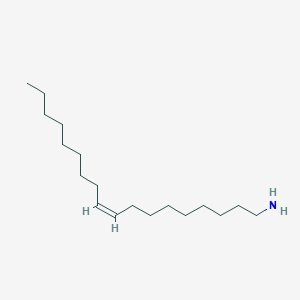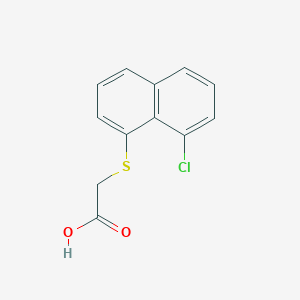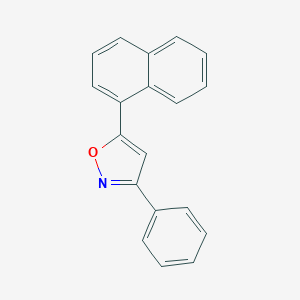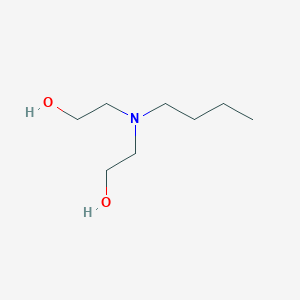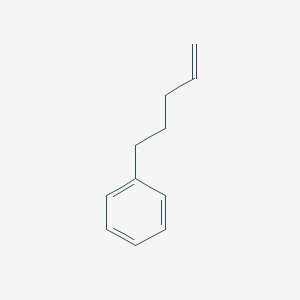
醋酸铝
概述
描述
醋酸铝,也称为乙酸铝,是由氢氧化铝与乙酸反应形成的盐。它存在三种形式:碱式醋酸铝单盐、碱式醋酸铝二盐和中性醋酸铝三盐。 这些化合物广泛应用于各种领域,特别是在医药和工业领域 .
合成路线和反应条件:
碱式醋酸铝单盐: 这种化合物通过氢氧化铝与稀乙酸反应合成。反应通常在室温下进行。
中性醋酸铝三盐: 这种化合物通过在无水条件下,将氯化铝或铝粉与乙酸和乙酸酐混合物在较高温度(约 180°C)下加热制备.
工业生产方法:
- 工业上,醋酸铝是通过在水中混合硫酸铝和醋酸钙来生产的。 得到的溶液然后过滤并静置 24 小时以完成反应 .
反应类型:
常用试剂和条件:
水解: 水是水解反应的主要试剂。
取代: 各种酸或碱可用作取代反应的试剂。
主要产物:
科学研究应用
醋酸铝在科学研究中具有广泛的应用:
化学: 它用作各种化学反应的试剂,以及合成其他铝化合物的先驱物.
生物学: 醋酸铝用于制备用于显微镜检查的生物样品,以及作为组织学染色中的媒染剂.
5. 作用机理
醋酸铝起收敛剂作用,这意味着它会导致身体组织收缩。这种作用是通过将水从施用该化合物的区域流出而实现的。 这种机制有助于通过干燥和保护皮肤来减少炎症和瘙痒 .
类似化合物:
氢氧化铝: 用作抗酸剂和疫苗佐剂。
氯化铝: 用于止汗剂,以及作为有机合成中的催化剂。
硫酸铝: 用于水净化和作为染色中的媒染剂。
醋酸铝的独特性:
- 醋酸铝独特地具有收敛剂作用,使其在医学应用中特别适用于治疗皮肤刺激。 它在形成不同盐(单盐、二盐和三盐)方面的多功能性也使其区别于其他铝化合物 .
作用机制
Target of Action
Aluminum Acetate primarily targets the skin tissues . It is used as a topical astringent, which means it shrinks or constricts body tissues . This action is usually localized after topical medicinal application .
Mode of Action
The mode of action of Aluminum Acetate is through its astringent properties . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action causes shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions .
Biochemical Pathways
It is known that aluminum acetate acts as an astringent, causing shrinkage or constriction of body tissues through osmotic flow of water . This can affect various biochemical pathways related to fluid balance and tissue integrity.
Result of Action
The result of Aluminum Acetate’s action is the shrinkage or constriction of body tissues, which can help alleviate symptoms of skin irritation . This can happen with conditions like a sore throat, hemorrhages, diarrhea, or with peptic ulcers . Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin .
Action Environment
The action of Aluminum Acetate can be influenced by various environmental factors. For instance, the concentration of Aluminum Acetate in the solution can affect its astringent action . Additionally, the temperature and pH of the environment can also impact the effectiveness and stability of Aluminum Acetate .
相似化合物的比较
Aluminum Hydroxide: Used as an antacid and in vaccine adjuvants.
Aluminum Chloride: Used in antiperspirants and as a catalyst in organic synthesis.
Aluminum Sulfate: Used in water purification and as a mordant in dyeing.
Uniqueness of Aluminum Acetate:
- Aluminum acetate is unique in its ability to act as an astringent, making it particularly useful in medical applications for treating skin irritations. Its versatility in forming different salts (monoacetate, diacetate, and triacetate) also distinguishes it from other aluminum compounds .
属性
| Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |
CAS 编号 |
139-12-8 |
分子式 |
C2H4AlO2 |
分子量 |
87.03 g/mol |
IUPAC 名称 |
aluminum;triacetate |
InChI |
InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
HDOAYHNQJVFBOY-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
规范 SMILES |
CC(=O)O.[Al] |
| 139-12-8 | |
物理描述 |
Neutral form: White solid, soluble in water; [Hawley] |
Pictograms |
Irritant |
同义词 |
aluminum acetate aluminum acetate hydrate basic aluminum acetate hydrate Burow's solution Domeboro |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is aluminum acetate, and what are its common uses?
A1: Aluminum acetate, also known as Burow's solution, is an aluminum salt with notable antibacterial properties []. It is commonly employed in hospitals as a topical treatment for chronic suppurative otitis media, effectively inhibiting a range of microorganisms including methicillin-resistant Staphylococcus aureus (MRSA) [].
Q2: How effective is aluminum acetate against different bacterial strains?
A2: Studies show that aluminum acetate's antibacterial potency is dependent on its aluminum concentration []. Importantly, its efficacy remains consistent against both standard Staphylococcus aureus and several MRSA strains, indicating its potential against antibiotic-resistant bacteria [].
Q3: How does aluminum acetate compare to other topical antiseptics for otitis media?
A3: In vitro studies suggest that a 5% povidone iodine solution and boric acid powder, which has proven clinical efficacy, show similar promise to aluminum acetate for potential clinical use in treating otitis media []. While a 3.25% aluminum acetate solution demonstrated the best activity against Pseudomonas aeruginosa compared to other tested solutions, further clinical research on 5% povidone iodine solution is needed [].
Q4: Are there any concerns about the ototoxicity of aluminum acetate ear drops?
A4: While aluminum acetate possesses potent antimicrobial properties, research on chinchilla models highlights the potential for ototoxicity []. Further investigation is needed to ascertain the safety profile of aluminum acetate otic solutions.
Q5: Does storing aluminum acetate solution affect its properties and effectiveness?
A5: Research indicates that storing aluminum acetate solution (Burow’s solution) for up to 5 months at 4°C had no significant impact on its pH, osmolarity, or antibacterial activity [, ]. This suggests good stability and consistent efficacy over a reasonable storage period.
Q6: Is there a way to prepare aluminum acetate solution more quickly?
A6: Yes, a rapid preparation method utilizing commercially available aluminum acetate basic (Al2O(CH3CO2)4, Al(OH)(CH3CO2)2) has been developed [, ]. This method involves boiling the compound with specific amounts of tartaric acid and acetic acid for a shorter duration, resulting in a solution with comparable pharmaceutical properties and antibacterial activities to the traditionally prepared solution [, ].
Q7: What are the variations in aluminum acetate preparation methods between Japan and other countries?
A7: The formula and preparation of aluminum acetate solutions, specifically Burow's solution, differ globally []. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) utilize a specific type of hydrous aluminum sulfate and a different molar ratio of ingredients compared to the method described in the Teine-Keijin Hospital manual commonly used in Japan []. This discrepancy in formulation and the use of anhydrous aluminum sulfate in the Japanese method can impact dissolution rates and overall stability of the solution [].
Q8: Can aluminum acetate be used as a mordant in textile dyeing, and how does it compare to other mordants?
A8: Yes, aluminum acetate is an effective mordant for natural dyes on cellulose-based fabrics like cotton and bamboo [, , , ]. Studies comparing aluminum acetate to aluminum potassium sulfate revealed that the choice of mordant significantly affects the colorfastness of natural dyes like madder, weld, and coreopsis to laundering and light exposure []. Notably, a 5% owf concentration of aluminum acetate resulted in slightly higher colorfastness ratings for coreopsis and weld compared to aluminum potassium sulfate [].
Q9: How does aluminum acetate enhance the dyeing of cotton fabrics with lac dye?
A9: Research indicates that pretreating cotton fabrics with tannic acid followed by aluminum acetate significantly enhances lac dyeing [, ]. Tannic acid increases aluminum adsorption to the cotton, and the subsequent affinity between aluminum and laccaic acid, the coloring agent in lac dye, leads to a more pronounced dyeing effect [, ].
Q10: Can aluminum acetate be used as a catalyst in polymer synthesis?
A10: Yes, aluminum acetate demonstrates catalytic activity in the synthesis of poly(ethylene terephthalate) (PET) [, ]. When compared to antimony acetate, aluminum acetate exhibits superior catalytic activity and lower toxicity, making it a more environmentally friendly alternative []. Additionally, it surpasses the efficiency of aluminum powder and aluminum hydroxide in PET synthesis [].
Q11: How does aluminum acetate contribute to the synthesis of alumina?
A11: Aluminum acetate serves as a valuable precursor in alumina synthesis [, , ]. Thermal decomposition of aluminum acetate at specific temperatures leads to the formation of precursors that can be further processed to obtain submicrometer alumina powders [, , ]. This method allows for control over the physical characteristics of the resulting alumina powder [].
Q12: What is the role of aluminum acetate in the creation of aluminum oxide submicro-rings?
A12: Aluminum acetate, combined with polyvinylpyrrolidone (PVP), forms the basis for synthesizing aluminum oxide submicro-rings (AO-SMRs) via electrospinning []. The aluminum acetate and PVP solution undergoes specific processing and calcination steps, ultimately yielding AO-SMRs with controlled properties [].
Q13: Can aluminum acetate be utilized in the development of materials for specific applications, such as conformance control in reservoirs?
A13: Research suggests that aluminum acetate holds potential as a crosslinker for polyacrylamide (PAM), creating pH-controlled, aluminum-based polymeric gels suitable for conformance control in sour gas reservoirs []. These gels exhibit controllable gelation times and good stability across a range of pH and saline conditions, making them promising for downhole applications [].
Q14: Does aluminum acetate have any applications in drug delivery systems?
A14: Yes, research has explored the use of aluminum acetate as a cross-linking agent for polyvinyl alcohol (PVA) []. This crosslinking strategy allows for control over the water solubility of PVA, a property crucial for its use in various drug delivery applications [].
Q15: Are there any safety concerns regarding the use of aluminum acetate?
A15: While generally considered safe for topical use, some individuals may experience irritation or allergic reactions to aluminum acetate [, ]. It is essential to use the appropriate concentration and follow recommended guidelines. In the context of textile dyeing, aluminum acetate offers a potentially less environmentally impactful alternative to other mordants, aligning with the principles of green chemistry [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

